LRH-1 modulator-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

LRH-1 modulator-1: is a potent modulator and agonist of liver receptor homolog-1 (LRH-1), a member of the nuclear receptor superfamily. LRH-1 is a ligand-regulated transcription factor that plays crucial roles in metabolism, development, and immunity. This compound induces the anti-inflammatory cytokine interleukin-10 and exhibits inhibition of the inflammatory cytokines interleukin-1 beta and tumor necrosis factor-alpha .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of LRH-1 modulator-1 involves rational design based on previously reported weakly binding leads. Optimization of key interactions deep in the ligand binding pocket and expansion of the framework into new areas enabled the development of new compounds able to activate LRH-1 much more potently . Specific synthetic routes and reaction conditions are detailed in various research articles and theses .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: LRH-1 modulator-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its binding affinity and potency.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired modification and the target functional groups.

Major Products: The major products formed from these reactions are modified versions of this compound with enhanced binding affinity and potency. These modifications are aimed at improving the compound’s therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, LRH-1 modulator-1 is used as a tool to study the structure-activity relationships of nuclear receptor ligands. It helps in understanding the binding interactions and conformational changes induced by ligand binding .

Biology: In biology, this compound is used to investigate the role of LRH-1 in various physiological processes, including metabolism, development, and immunity. It is also used to study the regulation of gene expression by LRH-1 .

Medicine: In medicine, this compound has shown potential as a therapeutic agent for treating inflammatory diseases, metabolic disorders, and certain types of cancer. Its ability to induce anti-inflammatory cytokines and inhibit pro-inflammatory cytokines makes it a promising candidate for drug development .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at targeting LRH-1 for therapeutic purposes. It serves as a lead compound for developing new drugs with improved efficacy and safety profiles .

Wirkmechanismus

Molecular Targets and Pathways: LRH-1 modulator-1 exerts its effects by binding to the ligand binding domain of LRH-1, inducing a conformational change that drives the recruitment of cofactors. This complex then translocates to the nucleus, where it binds to specific DNA-recognized binding sites, thereby affecting the expression of downstream genes .

Pathways Involved: The pathways involved include the regulation of cholesterol homeostasis, metabolism, proliferation, and intestinal inflammation. This compound enhances the transcriptional activity of LRH-1, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes .

Vergleich Mit ähnlichen Verbindungen

- Synthetic modulators of LRH-1

- Synthetic modulators of SF-1

- Other nuclear receptor ligands targeting similar pathways

LRH-1 modulator-1 represents a significant advancement in the field of nuclear receptor modulation, with promising applications in research and medicine. Its unique properties and potent activity make it a valuable tool for studying and targeting LRH-1 in various diseases.

Eigenschaften

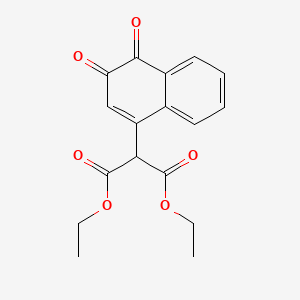

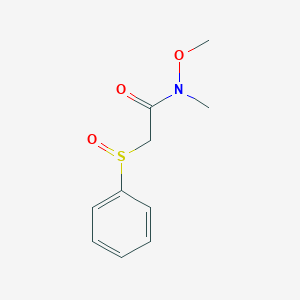

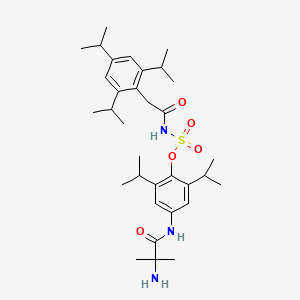

Molekularformel |

C28H36N2O2S |

|---|---|

Molekulargewicht |

464.7 g/mol |

IUPAC-Name |

(3S,3aR,6aR)-5-hexyl-6-phenyl-6a-(1-phenylethenyl)-3-(sulfamoylamino)-2,3,3a,4-tetrahydro-1H-pentalene |

InChI |

InChI=1S/C28H36N2O2S/c1-3-4-5-8-17-24-20-25-26(30-33(29,31)32)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,30H,2-5,8,17-20H2,1H3,(H2,29,31,32)/t25-,26-,28-/m0/s1 |

InChI-Schlüssel |

COQCBADNBTZWQG-NSVAZKTRSA-N |

Isomerische SMILES |

CCCCCCC1=C([C@@]2(CC[C@@H]([C@@H]2C1)NS(=O)(=O)N)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |

Kanonische SMILES |

CCCCCCC1=C(C2(CCC(C2C1)NS(=O)(=O)N)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(Dibromomethyl)sulfonyl]methyl}benzene](/img/structure/B11937757.png)

![2-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one](/img/structure/B11937769.png)